molecular formula C8H7ClFNO2 B13465417 Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate

Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate

Cat. No.: B13465417
M. Wt: 203.60 g/mol
InChI Key: XODJEYRKGORNBE-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate is a halogenated pyridine derivative characterized by a methyl ester group at the α-position of a substituted pyridine ring. The pyridine core contains chlorine and fluorine atoms at the 2- and 3-positions, respectively, which confer distinct electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to the pyridine scaffold's prevalence in bioactive molecules .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate

InChI

InChI=1S/C8H7ClFNO2/c1-13-6(12)4-5-2-3-11-8(9)7(5)10/h2-3H,4H2,1H3

InChI Key

XODJEYRKGORNBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=NC=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate typically involves the reaction of 2-chloro-3-fluoropyridine with methyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methyl acetate, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms in the pyridine ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Thioacetate Derivatives in Medicinal Chemistry

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ) shares an ester backbone but replaces the pyridine ring with a pyrimidine-thioether system. Key differences include:

  • Synthetic Routes : Both compounds utilize nucleophilic substitution (e.g., reaction with 2-chloromethylthiirane for compound 1) but differ in starting materials (pyridine vs. pyrimidine cores) .

Bicyclic Triazole Derivatives

Compounds A and B in (Figure 5) feature bicyclic terpene moieties and triazole-thioacetate groups. Unlike the target compound’s planar pyridine ring, these molecules exhibit 3D structural complexity , which enhances binding to hydrophobic pockets in enzymes.

  • Molecular Weight : Bicyclic derivatives (e.g., compound A: ~500 g/mol) are significantly larger than the pyridine-based target compound, impacting solubility and bioavailability.
  • Applications : Bicyclic systems are explored for antiviral or anticancer activity, whereas halogenated pyridines are often optimized for herbicidal or antimicrobial use .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine substitution may mitigate oxidative metabolism, a feature shared with fluorinated pharmaceuticals like ciprofloxacin .

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